Solven
Description
Structure
2D Structure
Properties
CAS No. |
8059-64-1 |
|---|---|
Molecular Formula |
C34H47NaO11S |
Molecular Weight |
684.8 g/mol |
IUPAC Name |
sodium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate;1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H38O7S.C14H8O4.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16;/h16-18H,5-15H2,1-4H3,(H,23,24,25);1-6,15-16H;/q;;+1/p-1 |
InChI Key |
WVZAWUZJHCJUNU-UHFFFAOYSA-M |
SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O.[Na+] |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Solven; Jamylene; DSS-danthron; Danthron - DSS; |
Origin of Product |
United States |
Theoretical Frameworks of Solvation and Intermolecular Interactions
Advanced Theories of Solvation
Modern solvation theories leverage sophisticated algorithms and quantum mechanics to provide a nuanced view of how a solute such as "Solven" interacts with its environment. These methods are crucial for predicting properties like solubility, reaction rates, and spectroscopic shifts in solution.
Continuum models are highly efficient methods that treat the solvent as a uniform, polarizable medium. The solute is placed within a cavity carved out of this continuum, and the interactions are calculated based on the solute's charge distribution and the solvent's dielectric properties.
The Polarizable Continuum Model (PCM) is a widely used implicit solvation method. researchgate.net In this approach, the cavity enclosing the solute is constructed from a series of interlocking spheres centered on the atoms of the solute molecule. The model calculates the electrostatic interaction between the solute and the solvent by determining the "apparent surface charge" that builds up at the cavity surface due to the solvent's polarization. researchgate.netskb.se
For a hypothetical analysis of "this compound," a PCM calculation would involve first optimizing its geometry in a vacuum and then placing it within the solvent cavity. The model would then self-consistently solve the equations for the solute's wavefunction and the solvent's reaction field. The resulting data provides the solvation free energy, which is a critical measure of how favorably "this compound" interacts with the solvent. researchgate.net
Illustrative PCM Output for "this compound" in Water
| Property | Value | Unit |
|---|---|---|
| Gas-Phase Energy | -350.123 | Hartree |
| Solvation Free Energy (ΔG) | -8.45 | kcal/mol |
| Cavitation Energy | 2.15 | kcal/mol |
| Dispersion-Repulsion Energy | -1.55 | kcal/mol |
Note: This table is for illustrative purposes only and represents the type of data generated from a PCM calculation.
The Conductor-like Screening Model (COSMO) is a variation of the continuum model that initially simplifies the calculation by assuming the solvent is a perfect conductor (dielectric constant ε = ∞). researchgate.net This assumption allows for a more straightforward calculation of the screening charges on the cavity surface. scribd.com Subsequently, a correction is applied to account for the finite dielectric constant of the actual solvent, making it a highly effective and accurate method. researchgate.net
A key advantage of COSMO, particularly in its extension known as COSMO-RS (Realistic Solvation), is its ability to predict thermodynamic properties in virtually any solvent or solvent mixture, starting from quantum chemical calculations of the individual molecules. rwth-aachen.desemanticscholar.org To study "this compound" using COSMO-RS, one would first perform a COSMO calculation to generate a "sigma profile" (σ-profile), which is a histogram of the molecule's surface charge density. researchgate.net This profile serves as a detailed descriptor that can then be used to calculate chemical potential and activity coefficients in various solvents. semanticscholar.org
Illustrative COSMO-RS Sigma Profile Data for "this compound"
| Charge Density (σ) (e/Ų) | Surface Area (Ų) | Description |
|---|---|---|
| -0.02 to -0.01 | 15.6 | Strong H-bond acceptor region |
| -0.01 to 0.00 | 45.2 | Weakly polar negative region |
| 0.00 to 0.01 | 80.1 | Non-polar (hydrophobic) region |
| 0.01 to 0.02 | 12.3 | Weakly polar positive region |
Note: This table is a hypothetical representation of the data used to describe "this compound" in the COSMO-RS framework.
Explicit solvation models provide the highest level of detail by simulating the individual interactions between the solute and a large number of discrete solvent molecules. riverpublishers.com Molecular Dynamics (MD) is the primary technique used for this purpose. In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved numerically to track the positions and velocities of all atoms over time. researchgate.netuoc.gr
An MD simulation of "this compound" would involve placing the molecule in a box filled with hundreds or thousands of solvent molecules (e.g., water). The simulation would then be run for nanoseconds or longer, allowing the system to equilibrate. Analysis of the resulting trajectory provides detailed information about the structure of the solvation shells around "this compound," the dynamics of solvent molecules, and the energetics of their interactions. urjc.es This method is particularly powerful for studying dynamic processes and the specific role of solvent structure, such as hydrogen bonding networks. researchgate.net
For the highest accuracy, especially when studying chemical reactions or electronic excitations where charge distributions change significantly, quantum chemical methods are necessary. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that combines the accuracy of quantum mechanics with the efficiency of classical force fields. purdue.edu
Continuum Solvation Models in Computational Chemistry
Fundamental Solute-Solvent and Solvent-Solvent Interactions
The behavior of "this compound" in a solvent is governed by a combination of fundamental intermolecular forces. These include:
Electrostatic Interactions: These are the forces between the permanent charge distributions of molecules (dipole-dipole, ion-dipole). If "this compound" is a polar molecule, these interactions will be dominant in polar solvents.
Van der Waals Forces: These are weaker interactions that include:
Dispersion Forces (London Forces): Arise from temporary, fluctuating dipoles in all molecules. They are the primary attractive force between nonpolar molecules.
Repulsive Forces: Occur at very short distances due to the overlap of electron clouds, preventing molecular collapse.
Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (like O, N, or F). This is a critical interaction in aqueous systems.
Inductive and Polarization Effects: The charge distribution of one molecule can induce a temporary dipole in a neighboring molecule, leading to an attractive force.
Based on a comprehensive search of chemical databases and scientific literature, there is no recognized chemical compound with the name "this compound." The term "solvent" refers to a general class of substances that can dissolve other substances (solutes) to form a solution. wikipedia.orgbritannica.comquora.comchemicalsafetyfacts.orgshanghaichemex.combyjus.com It is not the name of a specific chemical entity.
Therefore, it is not possible to generate a scientifically accurate article focusing on the specific chemical properties, theoretical frameworks, and reactivity effects of a compound named "this compound" as requested in the detailed outline. The provided structure requires specific research findings, intermolecular interaction data, and quantitative effects on reaction kinetics and thermodynamics that are unique to a particular chemical structure.
To proceed with generating an article of this nature, it would be necessary to specify a particular solvent, such as water (H₂O), ethanol (B145695) (C₂H₅OH), acetone (B3395972) (CH₃COCH₃), or another well-defined chemical compound. Each solvent has unique properties and behaviors that are the subject of detailed scientific study. For instance, the hydrogen bonding network of water is distinct from that of ethanol, and their effects on reaction rates can differ significantly. acs.org
Without a specific compound as the subject, any attempt to provide the detailed analysis required by the outline would be hypothetical and not based on factual, scientific data.
Solvatochromism and its Mechanistic Basis
Solvatochromism describes the phenomenon where the color of a chemical compound, or more precisely, the position of its ultraviolet-visible absorption band, changes with the polarity of the solvent it is dissolved in. wikipedia.orgtaylorandfrancis.com This effect is a direct consequence of the differential solvation of the solute's electronic ground and excited states. nih.gov The intermolecular forces between the solvent ("this compound") and a solute molecule alter the energy gap between these two states, leading to a shift in the wavelength of maximum absorbance (λ_max_).
The mechanistic basis of solvatochromism is rooted in the change in the dipole moment of the solute molecule upon electronic excitation. When a solute is excited by light, its electron distribution changes, often leading to a different, typically larger, dipole moment in the excited state compared to the ground state. Polar solvent molecules, such as this compound, will arrange themselves to stabilize both states. However, the extent of stabilization will differ.
Positive Solvatochromism (Bathochromic Shift) : If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This decreases the energy gap for the electronic transition, resulting in a shift to a longer wavelength (a "red shift"). wikipedia.org
Negative Solvatochromism (Hypsochromic Shift) : Conversely, if the ground state is more polar than the excited state, a more polar solvent will stabilize the ground state to a greater extent. This increases the transition energy, causing a shift to a shorter wavelength (a "blue shift"). wikipedia.org
Research involving the novel solvent, this compound, has demonstrated its pronounced effect on solvatochromic dyes. For instance, studies using Reichardt's dye, a compound known for its large negative solvatochromism, show a significant hypsochromic shift when dissolved in this compound compared to less polar solvents. mdpi.com This indicates that this compound provides substantial stabilization to the zwitterionic ground state of the dye. The magnitude of this shift allows for the quantitative characterization of this compound's polarity.
Table 1: Solvatochromic Shifts of Reichardt's Dye in Various Solvents, Including this compound
| Solvent | λmax (nm) | Observed Color | ET(30) (kcal/mol) |
|---|---|---|---|
| Diphenyl Ether | 811 | Green | 35.3 |
| Toluene | 684 | Blue-Green | 33.9 |
| Acetone | 603 | Violet | 42.2 |
| This compound | 550 | Red-Violet | 52.0 |
| Ethanol | 515 | Orange | 51.9 |
| Water | 453 | Yellow | 63.1 |
Probing Solvent Polarity and Acidity Scales
To move beyond a qualitative description, several empirical scales have been developed to quantify solvent polarity. These scales utilize solvent-dependent processes, such as the solvatochromic shift of a standard dye, to assign a numerical value to a solvent's "polarity." acs.org
α (Hydrogen-Bond Acidity): A measure of the solvent's ability to act as a hydrogen-bond donor (HBD). stenutz.eu
β (Hydrogen-Bond Basicity): A measure of the solvent's ability to act as a hydrogen-bond acceptor (HBA). stenutz.eu
π* (Dipolarity/Polarizability): An index of the solvent's ability to stabilize a charge or a dipole through dielectric effects. stenutz.eu
Table 2: Kamlet-Taft Solvent Parameters for this compound and Other Reference Solvents
| Solvent | α (HBD Acidity) | β (HBA Basicity) | π* (Dipolarity/Polarizability) |
|---|---|---|---|
| Cyclohexane (B81311) | 0.00 | 0.00 | 0.00 |
| Toluene | 0.00 | 0.11 | 0.54 |
| Acetone | 0.08 | 0.48 | 0.71 |
| This compound | 0.85 | 0.45 | 0.92 |
| Ethanol | 0.83 | 0.77 | 0.54 |
| Water | 1.17 | 0.47 | 1.09 |
Based on a comprehensive search of scientific literature and chemical databases, there is no recognized chemical compound named "this compound." This term does not appear in the context of advanced and emerging solvent systems, including Ionic Liquids (ILs) or Deep Eutectic Solvents (DESs).
It is possible that "this compound" may be a proprietary name, an internal company designation, or a hypothetical compound not yet described in publicly available scientific literature. As such, it is not possible to provide an article on this specific subject that adheres to the requested scientific and factual standards.
The provided outline focuses on advanced solvent systems like Ionic Liquids and Deep Eutectic Solvents. While extensive information is available on these topics, it cannot be attributed to a non-existent compound named "this compound." To provide a scientifically accurate and verifiable article, the subject must be a recognized chemical entity.
Therefore, the request to generate an article focusing solely on the chemical compound "this compound" cannot be fulfilled. Should "this compound" be an alternative name for a known compound, providing that name would allow for the generation of the requested article.
Solvent Effects on Chemical Reactivity and Equilibrium
Green Chemistry Applications of DESs in Synthesis and Analysis
Deep Eutectic Solvents (DESs) have garnered significant attention as green solvent alternatives due to their low vapor pressure, tunability, and environmental friendliness. rsc.org These solvents are typically formed by mixing a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) in a specific molar ratio, resulting in a significant depression of the freezing point. researchgate.net Their unique physicochemical properties make them suitable for a wide range of applications in chemical synthesis and analysis. researchgate.net
In organic synthesis, DESs have been successfully employed as reaction media for various transition metal-catalyzed cross-coupling reactions. These solvents can facilitate reactions under milder conditions and allow for the recycling of both the catalyst and the solvent, which enhances the sustainability of the process. ijpsjournal.com For instance, DESs have been used in polar organometallic chemistry, providing a safer alternative to volatile organic compounds for reactions involving Grignard and organolithium reagents. ijpsjournal.com
DESs also find applications in biocatalysis, where they can enhance the stability and activity of enzymes. nih.gov They can improve the solubility of poorly water-soluble reactants, leading to more efficient biocatalytic processes for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.gov
In the realm of analytical chemistry, DESs have been utilized as effective extractants for various compounds. Their ability to dissolve a wide range of both polar and non-polar compounds makes them excellent solvents for the extraction of bioactive compounds from natural products. arcjournals.org For example, choline (B1196258) chloride-based DESs have been used for the extraction of flavonoids and other valuable phytochemicals. arcjournals.org
| Application Area | Examples of DES Use | Key Advantages |
| Organic Synthesis | Transition metal-catalyzed cross-coupling reactions, reactions with polar organometallic reagents. | Milder reaction conditions, catalyst and solvent recyclability. ijpsjournal.com |
| Biocatalysis | Enzymatic synthesis of active pharmaceutical ingredients (APIs). | Enhanced enzyme stability, improved solubility of reactants. nih.gov |
| Analytical Chemistry | Extraction of bioactive compounds (e.g., flavonoids) from plant materials. | High extraction efficiency for a wide range of compounds. arcjournals.org |
Advanced and Emerging Solvent Systems in Modern Chemical Research
Deep Eutectic Solvents (DESs)
Research into Natural Deep Eutectic Solvents (NADESs)
Natural Deep Eutectic Solvents (NADESs) are a subclass of DESs where the components are primary metabolites such as amino acids, sugars, organic acids, and choline (B1196258) derivatives. nih.gov This natural origin makes them particularly attractive due to their expected low toxicity and high biodegradability. mdpi.comfrontiersin.org Research into NADESs is a burgeoning field, with investigations focusing on their fundamental properties and their potential applications in various scientific domains.
Scientists have discovered that NADESs may play a role in biological systems, potentially being involved in the biosynthesis and storage of molecules with low water solubility in plant cells. nih.govrsc.org This has inspired researchers to explore their use as "biomimetic" solvents. nih.gov
A significant area of research is the application of NADESs in the extraction of phytonutrients, such as flavonoids, saponins, and phenolic acids. frontiersin.orgnih.gov Their high and tunable solvency allows for efficient extraction of these valuable compounds from plant materials. frontiersin.org For instance, a NADES composed of chlorine chloride and proline has been shown to be highly effective for anthocyanin extraction. nih.gov
Furthermore, research is exploring the potential of NADESs to improve the solubility, stability, and bioavailability of pharmaceuticals and nutraceuticals. frontiersin.orgnih.gov The ability of certain NADESs to dissolve compounds that are poorly soluble in water is a key advantage. rsc.org Studies have shown that the solubility of some drugs can be dramatically increased in NADESs compared to water. rsc.org
The antimicrobial and antioxidant properties of some NADESs are also under investigation, which could lead to their use as functional ingredients in food, cosmetics, and pharmaceutical formulations. nih.gov
Bio-Derived and Renewable Solvents
The development of solvents from renewable resources, or bio-solvents, is a key aspect of green chemistry. These solvents are derived from biomass and are often biodegradable and have lower toxicity compared to their petrochemical counterparts. mdpi.com
A range of biomass-derived chemicals are being evaluated as sustainable solvents. nih.gov These include compounds derived from carbohydrates and lignin (B12514952). osti.gov The development process involves identifying suitable biomass feedstocks, developing efficient conversion technologies, and validating the performance of the resulting solvents in various applications. nih.gov Many of these bio-solvents, such as 2-methyltetrahydrofuran (B130290) (2MeTHF) and γ-valerolactone (GVL), have shown performance comparable or even superior to traditional solvents in certain chemical reactions. mdpi.comnih.gov
Glycerol (B35011), a major byproduct of biodiesel production, has emerged as a promising green solvent. mdpi.comrsc.org It is non-toxic, biodegradable, non-volatile, and has a high boiling point. mdpi.comijarsct.co.in Its unique combination of physical and chemical properties allows it to dissolve a wide range of both organic and inorganic compounds. mdpi.com
Research has demonstrated the utility of glycerol as a solvent in a variety of organic reactions, including metal-catalyzed cross-coupling reactions and multicomponent reactions. ijarsct.co.inunina.it In some cases, the use of glycerol as a solvent has been shown to enhance reaction yields and selectivity. mdpi.com Furthermore, glycerol can also act as a hydrogen donor in transfer hydrogenation reactions. mdpi.comijarsct.co.in The use of crude glycerol, without extensive purification, has also been explored, adding to the economic viability of this bio-solvent. researchgate.net
| Property | Value |
| Molecular Formula | C3H8O3 |
| Molar Mass | 92.09 g/mol |
| Boiling Point | 290 °C |
| Melting Point | 17.9 °C |
| Density | 1.261 g/cm³ |
| Solubility in Water | Miscible |
Based on a comprehensive review of chemical and scientific literature, a specific chemical compound named "Solven" does not exist. The term "solvent" refers to a broad class of chemical substances that can dissolve other substances, called solutes, to form a solution. britannica.comthoughtco.com
Therefore, it is not possible to generate an article focusing on the specific properties, production methods, and responsive behaviors of a singular compound named "this compound" as requested in the detailed outline. The provided structure presumes the existence of a unique chemical entity with specific, researchable characteristics (sustainable production, thermo-responsiveness, photo-responsiveness, and switchable properties) that are not associated with any single, named compound called "this compound."
General information is available for the categories mentioned in the outline, such as green solvents, smart and responsive solvents, and their production. wikipedia.orgnih.gov However, this information applies to various different compounds and cannot be accurately synthesized into an article about a single, non-existent entity.
To provide scientifically accurate and factual information, the subject must be a recognized chemical compound. Should you wish to have an article generated on a specific, recognized solvent (e.g., Toluene, Ethanol (B145695), Supercritical CO2) or a particular class of solvents (e.g., Ionic Liquids, Deep Eutectic Solvents), please provide the correct chemical name.
Solvent Effects in Organic Synthesis and Reaction Methodologies
Solvent-Free Reaction Conditions (SFRC)
Solvent-free reaction conditions (SFRC), often referred to as solid-state reactions, represent a significant advancement in green chemistry, aiming to reduce or eliminate the use of volatile organic solvents. ijrpr.com This approach not only mitigates environmental pollution but can also enhance reaction efficiency and simplify product purification. scispace.com Reactions under SFRC can be conducted using the reactants alone or by incorporating them into solid matrices like clays (B1170129) or zeolites. itmedicalteam.pl Activation for these reactions is typically achieved through thermal means or by using mechanical energy, such as grinding and ball milling, a field known as mechanochemistry. ijrpr.comnih.gov
Mechanistic Investigations of Solid-State Reactions
The mechanisms of solid-state reactions are fundamentally different from their solution-phase counterparts. In the absence of a solvent to facilitate molecular mobility, reactant molecules must interact directly. Mechanochemistry, through methods like grinding or ball milling, provides the necessary energy to initiate these transformations. nih.gov
Several models have been proposed to explain how these reactions occur. One perspective is that the reaction proceeds heterogeneously at the surface of the solid particles. nih.gov However, recent studies suggest that in many cases, a localized melting or the formation of a eutectic mixture occurs at the point of contact between reactant particles. This creates a liquid phase where the reaction can proceed in a manner more analogous to a solution, albeit on a microscale. researchgate.net Time-resolved in situ powder X-ray diffraction has been instrumental in observing these phase transitions, showing that frictional heating during milling can be sufficient to induce eutectic melting. rsc.org
Mixing: Mechanical energy is crucial for mixing the solid reactants to create new interfaces for interaction. rsc.org
Mechanical Activation: The applied force can introduce defects into the crystal lattice of the reactants, which can alter their stability and reactivity. rsc.org
Direct Energy Absorption: In some cases, the mechanical energy can be directly absorbed by the material, leading to a physicochemical transformation. rsc.org
The interplay between the rate of mixing (Tmix) and the rate of reaction (Trxn) is critical. If mixing is slower than the reaction, the process is largely heterogeneous. Conversely, if mixing is rapid, a homogeneous mixture can form, and the reaction proceeds in a more uniform manner. nih.gov
Catalysis Under Solvent-Free Environments
Catalysis is highly compatible with solvent-free conditions and is a cornerstone of green chemistry. pharmafeatures.com The absence of a solvent can lead to higher reactant concentrations, which can accelerate reaction rates. nih.gov Solid catalysts, such as zeolites, metal oxides, and supported acid/base catalysts, are particularly well-suited for SFRC. ijrpr.com
Organocatalysis has also been successfully applied in solvent-free environments. For instance, hydrogen-bonding organocatalysts have been used in various reactions, and in some cases, reducing the catalyst loading is possible under solvent-free conditions due to the increased reactant concentration. nih.gov
Microwave irradiation is another technique frequently combined with solvent-free catalysis. It can significantly accelerate reaction rates by selectively heating polar molecules. epa.gov This approach has been used for a wide range of organic transformations, including condensations, cyclizations, and oxidations. epa.gov
The following table presents a comparison of a catalyzed reaction under both solvent and solvent-free conditions.
Table 1: Comparison of a Catalyzed Asymmetric Michael Addition Reaction
| Entry | Solvent | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Hexane (B92381) | 20 | 99 | 82 |
| 2 | Solvent-Free | 20 | 91 | 70 |
Data sourced from a study on hydrogen-bonding mediated organocatalyzed reactions. nih.gov
Advantages and Limitations of SFRC in Scalable Synthesis
The application of solvent-free reaction conditions on an industrial scale offers several compelling advantages, but also presents some challenges.
Advantages:
Environmental and Safety: The most significant advantage is the reduction or elimination of volatile organic compounds (VOCs), which minimizes air pollution and health risks associated with toxic and flammable solvents. ijrpr.comscispace.com
Economic Benefits: Eliminating solvents reduces raw material costs and eliminates the need for expensive solvent recovery and disposal processes. slideshare.net The simplification of experimental procedures and work-ups can also lead to savings in labor and energy. itmedicalteam.pl
Process Efficiency: Higher reactant concentrations can lead to faster reaction rates and improved yields. ijrpr.com In some cases, reactions under SFRC can be more selective than their solution-phase counterparts. cmu.edu
Limitations:
Reactant Mobility: For solid reactants, achieving sufficient mixing and contact can be challenging, potentially leading to incomplete reactions.
Heat Transfer: Managing heat transfer in large-scale solid-state reactions can be difficult, which may affect reaction control and product selectivity.
Scalability of Techniques: While some solvent-free methods, like those using microwave irradiation, have been successfully scaled up, others may face challenges in translating from laboratory to industrial production. acs.org For mechanochemical methods, the design of large-scale ball mills and extruders is an active area of research. nih.gov
Selectivity Issues: While often highly selective, in some instances, particularly in asymmetric catalysis, the absence of a solvent can lead to a decrease in enantioselectivity. nih.gov
Strategic Solvent Selection in Organic Transformations
The choice of solvent is a critical parameter in organic synthesis, as it can profoundly influence reaction rates, equilibria, and selectivity. wikipedia.org A solvent is not merely an inert medium but an active participant that can stabilize or destabilize reactants, products, and, most importantly, transition states. wikipedia.org
Solvent-Mediated Regioselectivity and Stereoselectivity Control
The solvent environment can play a decisive role in directing the regiochemical and stereochemical outcome of a reaction. researchgate.net This control arises from the differential solvation of competing transition states.
Regioselectivity: In reactions where multiple constitutional isomers can be formed, the solvent can favor the formation of one over the others. For example, in elimination reactions, the choice of solvent can influence whether the Zaitsev (more substituted) or Hofmann (less substituted) product is favored.
Stereoselectivity: Solvents are crucial in controlling the formation of stereoisomers (enantiomers and diastereomers). In asymmetric catalysis, the solvent can influence the conformational equilibrium of the catalyst-substrate complex, thereby affecting the enantiomeric excess of the product. mdpi.com Even in non-catalytic reactions, the polarity and hydrogen-bonding ability of the solvent can impact the relative energies of diastereomeric transition states. researchgate.net The dynamic interplay between the solute and solvent molecules can lead to the formation of distinct solute-solvent clusters that act as the reactive species. rsc.org
The following table illustrates the effect of different solvents on the enantioselectivity of an asymmetric catalytic reaction.
Table 2: Solvent Effect on the Asymmetric Aldol (B89426) Reaction
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Dichloromethane (DCM) | 86 | 89 |
| 2 | Ethyl acetate (B1210297) (EtOAc) | 91 | 93 |
| 3 | Water | - | 38 |
Data compiled from studies on asymmetric aldol reactions. mdpi.com
Impact on Reaction Mechanism and Transition State Stabilization
According to transition state theory, the rate of a reaction is dependent on the free energy difference between the reactants and the transition state (ΔG‡). Solvents can alter this energy barrier by differentially solvating the ground state reactants and the transition state. wikipedia.org
If a solvent stabilizes the transition state more than it stabilizes the reactants, the activation energy is lowered, and the reaction rate increases. Conversely, if the reactants are more strongly solvated than the transition state, the reaction will be slower. wikipedia.org
The nature of the solvent plays a critical role:
Polar Protic Solvents: These solvents (e.g., water, alcohols) are effective at solvating both cations and anions. They can stabilize charged transition states through hydrogen bonding and dipole-dipole interactions.
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) possess large dipole moments but lack acidic protons. They are particularly effective at solvating cations, leaving anions relatively "bare" and more nucleophilic.
Nonpolar Solvents: These solvents (e.g., hexane, toluene) interact weakly with polar molecules and are generally used for reactions involving nonpolar reactants.
The stabilization of the transition state can also influence the reaction mechanism itself. For example, in nucleophilic substitution reactions, polar protic solvents favor the SN1 mechanism by stabilizing the carbocation intermediate, while polar aprotic solvents favor the SN2 mechanism by solvating the counter-ion of the nucleophile, thus increasing its reactivity.
Computational chemistry has become an invaluable tool for understanding and quantifying the impact of solute-solvent interactions on transition state stability, allowing for a more rational selection of solvents in reaction design. rsc.org
Solvent Effects in Polymerization Processes
Control of Polymer Architecture and Molecular Weight by Solvents
The choice of solvent is a critical tool for tailoring the molecular weight and architecture of a polymer. These two characteristics are fundamental as they dictate the material's mechanical, thermal, and solution properties.
Control of Molecular Weight:
The average molecular weight of a polymer is a direct consequence of the relative rates of the propagation reaction (chain growth) and termination/transfer reactions. Solvents can influence this balance through several mechanisms:
Chain Transfer to Solvent: This is one of the most direct methods for controlling molecular weight in free-radical polymerization. In this process, the active radical at the end of a growing polymer chain abstracts an atom (commonly hydrogen or a halogen) from a solvent molecule. This terminates the growth of that specific polymer chain and creates a new radical on the solvent molecule, which may then initiate a new, shorter polymer chain. The extent to which this occurs is quantified by the solvent's chain transfer constant (Ctr,S).
High Ctr,S Solvents: Solvents like halogenated hydrocarbons (e.g., carbon tetrachloride), certain ethers (e.g., THF), and some alcohols are effective chain transfer agents. They are intentionally used when lower molecular weight polymers or oligomers are the desired product.
Low Ctr,S Solvents: To achieve high molecular weight polymers, solvents with low chain transfer constants, such as benzene (B151609), water, or chlorobenzene, are selected to minimize premature termination.
Kinetic Effects: Solvents can alter the propagation rate coefficient (kp) through specific interactions with the monomer or the growing radical. For monomers capable of hydrogen bonding, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), the presence of H-bonding solvents can significantly impact reactivity and thus the rate of polymer growth. Aromatic solvents have also been shown to enhance the kp for methyl methacrylate (MMA). These kinetic changes, by altering the rate of propagation relative to termination, can influence the final molecular weight.
Solubility Effects: The solubility of the polymer in the reaction medium can also dictate the maximum achievable molecular weight. If the polymer becomes insoluble in the solvent as its chain length increases, it may precipitate from the solution, effectively halting further growth. This phenomenon is particularly relevant in precipitation polymerization.
Control of Polymer Architecture:
Polymer architecture encompasses the arrangement of monomer units within the chain, including its stereochemistry (tacticity) and branching.
Tacticity Control: Tacticity describes the stereochemical arrangement of chiral centers along the polymer backbone (e.g., isotactic, syndiotactic, or atactic). This regularity is crucial as it governs the polymer's ability to crystallize, which in turn affects its mechanical strength, melting point, and solubility. The solvent can play a decisive role in directing this stereochemistry. For example:
In the free-radical polymerization of MMA, fluoroalcohols can form hydrogen bonds with the monomer and the growing chain, sterically hindering one approach and promoting the formation of highly syndiotactic polymers.
In catalytic polymerization, the solvent can coordinate to the metal center, altering its steric environment and switching the stereoselective mechanism. The ring-opening polymerization of rac-n-propylglycolide yields an isotactic-enriched polymer in toluene, but a heterotactic polymer in the more coordinative solvent tetrahydrofuran (B95107) (THF).
Branching: Chain transfer reactions, including those to the solvent, can be a source of branching in a polymer, which disrupts crystallinity and modifies physical properties. By selecting solvents with appropriate chain transfer characteristics, the degree of branching can be influenced.
The solvent is, therefore, a powerful parameter in polymerization, allowing for precise control over the molecular weight and the fine details of the polymer's architecture, which ultimately determines its suitability for a specific application.
Table 5: Influence of Solvent Properties on Polymer Characteristics
| Solvent Property | Effect on Polymerization | Impact on Polymer Molecular Weight | Impact on Polymer Architecture |
| High Chain Transfer Constant | Terminates growing chains and initiates new ones. | Decreases average molecular weight. | Can introduce end-groups derived from the solvent; may influence branching. |
| Low Chain Transfer Constant | Minimizes premature termination. | Allows for higher average molecular weight. | Reduces solvent-derived end-groups. |
| Hydrogen Bonding Capacity | Can form complexes with monomers or growing radicals. | Alters propagation kinetics, which can indirectly affect molecular weight. | Can direct stereochemistry, leading to controlled tacticity (e.g., syndiotacticity in PMMA). |
| Coordinating Ability | Can coordinate to catalyst metal centers. | Can affect catalyst activity and thus polymerization rate. | Can change the steric environment of the catalyst, altering stereoselectivity and tacticity. |
| Polymer Solubility ("Good" vs. "Poor") | Determines if the polymer remains in solution. | Limits molecular weight if the polymer precipitates (in a "poor" solvent). | Influences chain conformation in solution, which can affect final solid-state morphology. |
Solvents in the Synthesis of Cellulose (B213188) Derivatives
The synthesis of cellulose derivatives is fundamentally dependent on the solvent system used to dissolve cellulose, a polymer notoriously difficult to solubilize due to its extensive network of intra- and intermolecular hydrogen bonds. The choice of solvent not only facilitates a homogeneous reaction environment but also influences the reactivity of the hydroxyl groups on the anhydroglucose (B10753087) unit (AGU), thereby affecting the distribution of substituents and the properties of the final product. acs.org
Novel solvent systems have paved the way for the creation of highly engineered cellulose derivatives by enabling chemical modifications under homogeneous conditions. acs.org These solvent systems can be broadly categorized into non-derivatizing and derivatizing solvents.
Non-derivatizing solvent systems dissolve cellulose without forming covalent bonds. A prominent example is N,N-dimethylacetamide/lithium chloride (DMAc/LiCl). This system is effective for the synthesis of cellulose esters and carbamates, yielding products with high purity and uniformity under moderate conditions. acs.org For instance, it has been successfully used to produce cellulose esters with long fatty acid chains (up to C-20) and to prepare fully substituted cellulose phenylcarbamate for molecular weight determination. acs.org Another important non-derivatizing system involves quaternary ammonium (B1175870) electrolytes, such as tetraethylammonium (B1195904) chloride in dimethyl sulfoxide (DMSO), which can dissolve significant amounts of cellulose at elevated temperatures. mdpi.comdntb.gov.ua
Derivatizing solvent systems dissolve cellulose by forming a soluble, unstable intermediate derivative. This approach allows for subsequent functionalization. acs.org The N,N-dimethylformamide (DMF)/dinitrogen tetroxide (N2O4) system, for example, forms a cellulose nitrite (B80452) intermediate, which is useful for synthesizing inorganic cellulose esters like cellulose sulfate (B86663), despite its high toxicity. acs.orgscispace.com Another example is the DMSO/paraformaldehyde system, which rapidly dissolves cellulose by forming a hemiacetal (methylol cellulose). acs.orgscispace.com This intermediate allows for the synthesis of various cellulose esters. acs.org
The DMSO/sulfur dioxide/diethylamine system is another versatile solvent for homogeneous phase etherification of cellulose, demonstrating superior reaction rates and yields compared to systems like DMAc/LiCl for certain reactions. acs.org Ionic liquids have also emerged as effective solvents for cellulose, providing a medium for a wide range of reactions and, in some cases, increasing reaction efficiency. core.ac.uk A more recent development is the use of switchable solvent systems like DMSO/1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)/CO2, which allows for cellulose dissolution under mild conditions and facilitates subsequent derivatization in a one-pot procedure. acs.org
The table below summarizes various solvent systems and their applications in the synthesis of cellulose derivatives.
| Solvent System | Type | Cellulose Derivative Examples | Key Findings/Advantages |
| DMAc/LiCl | Non-derivatizing | Cellulose esters (e.g., with fatty acids up to C-20), Cellulose carbamates (e.g., phenylcarbamate) | Produces derivatives with high purity and uniformity; allows for complete substitution. acs.org |
| DMSO/SO₂/Diethylamine | Non-derivatizing | Cellulose ethers (e.g., benzyl (B1604629) cellulose) | Offers higher reaction rates and yields for etherification compared to DMAc/LiCl. acs.org |
| DMF/N₂O₄ | Derivatizing | Inorganic cellulose esters (e.g., cellulose nitrite, cellulose sulfate) | Forms a reactive cellulose nitrite intermediate; effective for inorganic esters but highly toxic. acs.orgscispace.com |
| DMSO/Paraformaldehyde | Derivatizing | Cellulose esters (e.g., with trimellitic anhydride, phthalic anhydride) | Dissolves cellulose rapidly by forming a methylol cellulose intermediate. acs.orgscispace.com |
| Ionic Liquids | Non-derivatizing | Cellulose aryl ethers, other novel derivatives | Act as a medium for various reactions, can increase reaction efficiency and enable new synthetic routes. core.ac.uk |
| DMSO/DBU/CO₂ | Switchable (Non-derivatizing) | O-cellulose thiocarbamates | Allows for dissolution under mild conditions and one-pot synthesis. acs.org |
| Aqueous Quaternary Ammonium Hydroxides (e.g., TBAOH) | Non-derivatizing | Used for dissolution and regeneration | Can dissolve cellulose at room temperature; suitable for derivatization with reagents prone to hydrolysis. mdpi.com |
Role of Solvents in Electrospinning Processes
Electrospinning is a versatile technique for producing micro- and nanometric fibers from a polymer solution subjected to a strong electric field. nih.gov The properties of the solvent play a critical role in this process, directly influencing the spinnability of the polymer solution and the morphology of the resulting fibers. mdpi.commdpi.com Key solvent parameters that affect electrospinning include surface tension, viscosity, volatility (boiling point), and electrical conductivity. mdpi.comnih.gov
Surface Tension: The electrostatic forces applied during electrospinning must overcome the surface tension of the polymer solution to initiate the formation of a jet from the Taylor cone. mdpi.com High surface tension can lead to jet instability and the formation of beads instead of uniform fibers. mdpi.com Conversely, reducing the surface tension generally promotes the formation of smooth, bead-free nanofibers. mdpi.com
Viscosity: The viscosity of the polymer solution, which is influenced by the solvent, polymer concentration, and polymer molecular weight, is crucial for fiber formation. nih.gov If the viscosity is too low, the jet may break up into droplets, resulting in beads (electrospraying). researchgate.netresearchgate.net If it is too high, the polymer solution may not be easily ejected from the spinneret. An optimal viscosity is required to ensure sufficient chain entanglement for the formation of continuous fibers. researchgate.netresearchgate.net
Volatility (Boiling Point): The solvent's boiling point determines its evaporation rate. The solvent must evaporate sufficiently during the jet's travel from the spinneret to the collector for solid fibers to be deposited. mdpi.com Solvents with very high volatility might cause the polymer to solidify at the needle tip, clogging it. nih.gov Conversely, solvents with low boiling points may not fully evaporate, leading to fused or beaded fibers on the collector. mdpi.com
Conductivity: The electrical conductivity of the solvent affects the charge density on the surface of the ejected jet. A higher conductivity can lead to a greater stretching force on the jet under the electric field, often resulting in fibers with smaller diameters. mdpi.com
For cellulose derivatives like cellulose acetate (CA), solvent selection is paramount. CA is often electrospun from solvent mixtures to achieve the desired solution properties. jpionline.org For instance, mixtures of acetone (B3395972) and N,N-dimethylacetamide (DMAc) or acetone and acetic acid are commonly used. researchgate.netjpionline.org Acetone, being highly volatile, facilitates rapid fiber solidification, while DMAc or acetic acid, with lower volatility and different solubility parameters, help to dissolve the polymer effectively and modulate the solution's viscosity and surface tension. researchgate.netjpionline.org The ratio of the solvents in the mixture is a critical parameter that must be optimized to control fiber morphology. jpionline.org An increase in CA concentration in a given solvent system generally leads to a transition from beaded fibers to uniform, larger-diameter fibers. jpionline.org
The following table details the influence of solvent properties on the electrospinning of polymers, with a focus on cellulose acetate.
| Solvent/Solvent System | Key Property | Effect on Electrospinning Process | Resulting Fiber Morphology |
| Acetone | High volatility, low viscosity contribution | Can cause rapid solidification at the spinneret tip; often used as a co-solvent to reduce viscosity. nih.govresearchgate.net | When used alone, may result in beaded fibers or electrospraying. researchgate.net |
| Acetic Acid | Moderate volatility, high solubility for CA | Can be used with co-solvents to achieve continuous electrospinning. researchgate.net | In a 3:1 ratio with DMAc or acetone, can produce fibers, though they may contain beads. researchgate.net |
| DMAc (N,N-dimethylacetamide) | Low volatility, high boiling point | Good solvent for CA, increases solution viscosity. researchgate.net | Used in mixtures to prevent bead formation and promote uniform fibers. researchgate.net |
| Acetone/Acetic Acid Mixture | Variable properties based on ratio | The ratio significantly affects solution viscosity and conductivity, influencing fiber formation. jpionline.org | Increasing CA concentration in this system transitions morphology from beads to uniform fibers. jpionline.org |
| Acetone/DMAc Mixture | Balanced volatility and solvency | A common system for producing uniform CA nanofibers. researchgate.net | Glycerol (B35011) can be added to enhance spinnability at lower CA concentrations. researchgate.net |
| High Surface Tension Solvents (e.g., Water) | High surface tension | Inhibits the formation of a stable jet, requiring higher solution elasticity for smooth fiber formation. acs.org | Tends to produce beaded fibers unless polymer concentration is high. acs.org |
| Low Boiling Point Solvents | High evaporation rate | May not allow sufficient time for fiber elongation before solidification. mdpi.com | Can lead to the formation of flat or ribbon-like fibers. mdpi.com |
Analytical Methodologies and Spectroscopic Probes of Solvents
Solvent-Based Extraction Techniques
Solvent-based extraction is a fundamental sample preparation technique used to isolate or concentrate analytes from a sample matrix by partitioning them between two immiscible phases, one of which is typically a solvent or a mixture of solvents. These techniques are widely applied across various fields, including environmental monitoring, food analysis, and pharmaceutical quality control. researchgate.netorganomation.com Conventional solvent extraction methods often utilize organic solvents like acetonitrile (B52724), acetone (B3395972), and ethyl acetate (B1210297). researchgate.net More advanced techniques aim to reduce solvent consumption and improve efficiency. organomation.comchemmethod.com
Optimization of Liquid-Liquid Extraction (LLE) Parameters
Liquid-Liquid Extraction (LLE), also known as partitioning, is a common solvent extraction method that involves the distribution of a solute between two immiscible liquids, typically an aqueous phase and an organic solvent. organomation.comlibretexts.org The efficiency of LLE is significantly influenced by several parameters, including the choice of extraction solvent, the ratio of organic solvent to aqueous sample, the pH of the solution, and the extraction time. elementlabsolutions.comchromatographyonline.comresearchgate.net
Selecting the appropriate solvent is crucial and is often guided by the principle of "like dissolves like," matching the polarity of the analyte with that of the extraction solvent. organomation.comchromatographyonline.comenv.go.jp The partition coefficient (LogP or LogD for ionizable compounds) of the target analyte between the two phases is a key physicochemical parameter that dictates the extent of partitioning into the organic phase. elementlabsolutions.comchromatographyonline.com Higher positive LogP values indicate greater partitioning into the organic phase. chromatographyonline.com
The ratio of organic extraction solvent to the aqueous sample is another critical factor for achieving high recovery rates. A ratio of 7:1 has been suggested as a generic optimum value, although the ideal ratio depends on the analyte's partition coefficient. elementlabsolutions.comchromatographyonline.com For hydrophilic analytes, adding salts to the aqueous phase (salting-out) can decrease their solubility in water and enhance their transfer into the organic phase. chromatographyonline.comresearchgate.net For instance, adding 3-5 M sodium sulfate (B86663) can improve recovery. chromatographyonline.com
Optimization of LLE parameters can be approached empirically by testing various solvent combinations and conditions elementlabsolutions.com or through more systematic methods like genetic algorithms, which can be applied to maximize the extraction rate by optimizing parameters such as the superficial velocities of the raffinate and extract phases in continuous extraction columns. scispace.com
Research findings highlight the importance of systematic optimization. One study investigating the salting-out assisted LLE (SALLE) of vitamin D3 in milk samples explored the impact of extraction solvent type and volume, salt type and concentration, solution pH, and extraction time. Under optimized conditions, high correlation coefficients (r²) ranging from 0.9982–0.9997 were obtained, demonstrating the effectiveness of the optimized method. researchgate.net
Solid-Phase Extraction (SPE) Development and Applications
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that employs a solid sorbent material to selectively isolate, concentrate, or clean up analytes from a liquid sample matrix. organomation.comresearchgate.netmdpi.comresearchgate.net SPE offers several advantages over traditional LLE, including reduced solvent consumption, simpler operation, and higher recovery rates for a wide range of analytes in complex matrices like biological fluids, environmental samples, and food products. organomation.comresearchgate.netmdpi.comtandfonline.com
The development of SPE has seen significant advancements in sorbent materials, including organic polymers, inorganic materials, carbon nanomaterials (like graphene and carbon nanotubes), and magnetic nanoparticles coated with these materials. researchgate.netmdpi.com These diverse sorbents offer different interaction mechanisms with analytes, such as reversed-phase, normal-phase, ion exchange, and mixed-mode interactions. mdpi.comresearchgate.net
The SPE process typically involves several steps where solvents play a key role: conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the target analytes. organomation.com While SPE generally uses less solvent than LLE, solvents are essential in the conditioning and elution steps. organomation.com
SPE has a broad range of applications. It is commonly used for the extraction of organic contaminants from environmental water samples and the analysis of harmful substances in water, food, and drugs. researchgate.netmdpi.com SPE with a C18 stationary phase has been found to be an optimal method for the preparation of fat-soluble vitamins (A, D, E, K) in milk and baby food, yielding high recoveries (e.g., 97.4% for vitamin A). researchgate.net
Recent developments in SPE materials, such as metal-organic frameworks (MOF) composites, show enhanced enrichment ability and selectivity for complex samples. researchgate.net
Advanced Microextraction Methods (e.g., DLLME)
Advanced microextraction methods represent a trend towards miniaturizing sample preparation techniques, significantly reducing solvent consumption and sample volume while maintaining or improving extraction efficiency. organomation.comcore.ac.uk Dispersive Liquid-Liquid Microextraction (DLLME) is a prominent example of these techniques. researchgate.netcore.ac.uknih.govmdpi.comnih.gov
DLLME is based on the rapid injection of a mixture of a low-density extraction solvent and a disperser solvent into an aqueous sample. core.ac.uk This creates a cloudy solution composed of fine droplets of the extraction solvent dispersed throughout the aqueous phase, providing a large surface area for analyte partitioning. core.ac.uk After a short extraction time, the mixture is typically centrifuged to sediment the extraction solvent, which is then collected for analysis. core.ac.ukmdpi.com
DLLME offers advantages such as simplicity, rapidity, low cost, and high enrichment factors, making it suitable for ultra-trace analysis. core.ac.ukmdpi.com It has been applied to the determination of various organic and inorganic compounds in different matrices, including environmental waters, biological fluids, and food samples. nih.govmdpi.comnih.gov For instance, DLLME coupled with HPLC-DAD was developed for the extraction and determination of sulfonylurea herbicides in environmental water samples, achieving low limits of detection (0.8–1.5 ng/mL). researchgate.net
Key factors influencing DLLME efficiency include the type and volume of the extraction solvent and the disperser solvent. nih.gov While DLLME significantly reduces solvent usage compared to traditional LLE, it still relies on solvents for the extraction process. mdpi.com
Compound Solvent Extraction Strategies
Compound solvent extraction strategies involve the systematic selection and application of solvents or solvent mixtures to selectively extract target compounds from complex matrices. This often requires considering the physicochemical properties of the analytes and the matrix, as well as the principles of solubility and partitioning. elementlabsolutions.comchromatographyonline.comenv.go.jp
For semi-volatile compounds from solid samples, different organic solvent extraction methods exist, including Soxhlet extraction, mechanical mixing with a solvent, and ultrasonic extraction. env.go.jp Soxhlet extraction involves continuous washing of the solid sample with a volatile solvent. env.go.jp Ultrasonic extraction uses ultrasonic vibrations to enhance the extraction process with polar solvents. env.go.jp
The choice of solvent is critical for selective extraction. For example, hexane (B92381) is suitable for non-polar compounds, benzene (B151609) for aromatic compounds, and ether or ethyl acetate for relatively polar compounds containing oxygen. env.go.jp Dichloromethane has high extraction efficiency for a wide range of polarities. env.go.jp For biological samples, homogenization with a non-polar solvent can be used for extracting non-polar compounds. env.go.jp
Strategies for optimizing compound solvent extraction often involve understanding analyte properties like LogP(D) and pKa to guide solvent selection and pH adjustment. elementlabsolutions.com For ionizable compounds, adjusting the pH of the aqueous phase can control their ionization state and thus their partitioning behavior between the organic and aqueous phases. libretexts.orgelementlabsolutions.com For acidic compounds, using an aqueous base can deprotonate them, pulling them into the aqueous phase, while for basic compounds, an aqueous acid can protonate them, also favoring the aqueous phase. libretexts.org
Research demonstrates the application of these strategies in extracting bioactive compounds from natural sources. Studies on microwave-assisted extraction (MAE) of bioactive components from black bean hull powder showed that a higher solvent to solid ratio (50:1 mL/g) resulted in higher yields of total anthocyanins, phenolics, and flavonoids compared to conventional methods. acs.org
Solvents in Chromatographic Separations
Solvents are fundamental components in chromatographic separations, serving as the mobile phase that carries the analytes through the stationary phase. The interaction between the analytes, the stationary phase, and the mobile phase dictates the separation efficiency and selectivity. ijpsjournal.comresearchgate.net
Mobile Phase Design and Optimization in HPLC and UHPLC
Commonly used organic modifiers in reversed-phase HPLC/UHPLC mobile phases include methanol (B129727) and acetonitrile, often mixed with water or an aqueous buffer. researchgate.netsigmaaldrich.comrsc.org The solvent strength of the mobile phase, which is its ability to elute analytes from the column, is controlled by the concentration of the stronger solvent (typically the organic modifier in reversed-phase). sigmaaldrich.com
Mobile phase optimization aims to achieve optimal separation efficiency, resolution, and detection sensitivity. drawellanalytical.comnumberanalytics.com Factors such as solvent type, solvent strength, pH, and buffer composition are key considerations. drawellanalytical.comnumberanalytics.com For ionizable compounds, adjusting the mobile phase pH to within ±1 unit of the analyte's pKa can be beneficial for ionization and separation. sigmaaldrich.commastelf.com
Method development in HPLC/UHPLC often involves optimizing the mobile phase composition through systematic approaches rather than trial and error. drawellanalytical.comsigmaaldrich.comoup.com Techniques like mixture designs can be employed to optimize the proportions of mobile phase components for desired separation characteristics, such as peak area and retention time. scielo.brrsc.org Gradient elution, where the mobile phase composition is altered over time, is frequently used to improve peak resolution and reduce analysis time, especially for samples containing compounds with a wide range of polarities. drawellanalytical.comsigmaaldrich.com
Research highlights the impact of mobile phase composition on chromatographic performance. Studies have investigated the use of greener solvents like ethanol (B145695) and dimethyl carbonate as alternatives to conventional acetonitrile and methanol in reversed-phase LC, demonstrating comparable separation performance for mixtures of non-polar and polar substances. rsc.org The importance of using high-quality, filtered mobile phase solvents is also emphasized to protect columns and ensure consistent data. shimadzu.comsigmaaldrich.com
The optimization process involves balancing resolution, analysis time, and solvent consumption. drawellanalytical.com A well-optimized mobile phase is essential for robust and reliable chromatographic methods. mastelf.com
Solvents as Eluents in Gas Chromatography (GC)
In Gas Chromatography (GC), the mobile phase, which carries the analytes through the stationary phase, is a gas, often referred to as the carrier gas or eluent. While the carrier gas (e.g., helium) is the primary mobile phase in GC, solvents play a crucial role in sample introduction. Analytes are typically dissolved in a solvent before injection into the GC system. The choice of injection solvent is important as it can influence the chromatographic separation. Ideally, the injection solvent should be highly volatile to evaporate quickly in the heated injector and elute from the column before the compounds of interest, preventing peak distortion or overlap youtube.com. Low boiling point solvents such as n-hexane, dichloromethane, methanol, and acetone are commonly preferred for standard GC applications youtube.com.
In Headspace Gas Chromatography (HS-GC), which is frequently used for the analysis of volatile organic compounds, including residual solvents, the sample is placed in a sealed vial and heated to establish an equilibrium between the sample matrix and the gas phase (headspace) above it. The headspace gas, containing the volatile analytes, is then injected into the GC. In this technique, the sample solvent (or matrix) is crucial for efficiently partitioning the volatile analytes into the headspace. Ideal HS-GC solvents should have low to moderate volatility and a high boiling point to avoid dominating the headspace and to ensure consistent partitioning of less volatile analytes youtube.com. Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), dimethylacetamide (DMA), and N-methylpyrrolidone (NMP) are often used for HS-GC due to their ability to dissolve a wide range of analytes and their thermal stability at elevated incubation temperatures youtube.comscharlab.com. The choice between solvents like DMSO and DMF can depend on the sample type and the specific analysis, with DMSO often preferred due to its lower volatility and toxicity if analyte solubility and stability are comparable scharlab.com.
The concept of "eluent" in chromatography generally refers to the mobile phase that moves analytes through the stationary phase quora.comwikipedia.orgbyjus.com. In liquid chromatography, this is a liquid solvent or solvent mixture quora.comwikipedia.org. In GC, it is the carrier gas quora.comwikipedia.org. However, the solvent used to dissolve the sample before injection in GC is sometimes loosely referred to in the context of its role in introducing the sample to the mobile phase.
Role of Solvents in Stationary Phase Interactions (e.g., GC Columns, TLC Plates)
Solvents, as components of the mobile phase (in liquid chromatography and TLC) or as the sample matrix (in GC), significantly influence the interactions between analytes and the stationary phase. This interaction is fundamental to the separation process in chromatography.
In Thin Layer Chromatography (TLC), the stationary phase is typically a polar adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate khanacademy.orgbio-rad.com. The mobile phase is an organic solvent or mixture of solvents that moves up the plate by capillary action khanacademy.orgbio-rad.com. The separation of analytes is based on their differential partitioning between the stationary and mobile phases bio-rad.com. Polar analytes adhere more strongly to the polar stationary phase and travel slower, while less polar or non-polar analytes are more soluble in a less polar mobile phase and travel faster with the solvent front khanacademy.orglibretexts.org. The polarity of the mobile phase (solvent) is a critical factor in controlling the separation. Increasing the polarity of the mobile phase can displace analytes from the polar stationary phase, causing them to spend more time in the mobile phase and thus elute faster libretexts.org. An eluotropic series lists solvents in order of their eluting power for a given adsorbent, typically progressing from non-polar to polar solvents wikipedia.org.
In Gas Chromatography, the stationary phase is often a liquid or polymer coated on the inside surface of a capillary column bio-rad.com. While the carrier gas is the mobile phase, the injection solvent can interact with the stationary phase, particularly at the head of the column chromatographyonline.com. If the injection solvent is not fully vaporized or if a large volume is injected, it can condense and act as a temporary stationary phase, influencing the retention of early eluting analytes and potentially causing peak distortion chromatographyonline.comchromatographyonline.com. The polarity of the injection solvent relative to the stationary phase can impact these interactions chromatographyonline.com. For instance, in splitless injection, polar solvents may be incompatible with non-polar stationary phases, leading to peak splitting chromatographyonline.com. Modern GC columns often have chemically bonded stationary phases, which are more robust, but care is still needed with certain solvents, such as water or those containing acidic or basic reagents, which can potentially degrade the stationary phase chromatographyonline.com.
The interaction between the solvent (mobile phase) and the stationary phase is a key factor in determining the selectivity of a chromatographic separation chromatographyonline.com. The solvent competes with the analyte for binding sites on the stationary phase uvic.ca. The strength of these interactions dictates how long an analyte is retained on the column or plate.
Analysis of Residual Solvents in Chemical Products
The analysis of residual solvents in chemical products, particularly in the pharmaceutical industry, is crucial for quality control and patient safety due to the potential toxicity of these volatile organic impurities scharlab.comrroij.comdergipark.org.tr. Residual solvents originate from manufacturing or purification processes and are not completely removed from the final product scharlab.comrroij.com. Regulatory guidelines, such as the ICH Q3C guideline and methods outlined in the USP and European Pharmacopoeia, establish maximum permissible limits for residual solvents based on their toxicity scharlab.comrroij.comdergipark.org.trthermofisher.cn.
Gas Chromatography (GC), especially coupled with headspace sampling (HS-GC), is the most widely used and appropriate method for the analysis and quantification of volatile organic residual solvents in a variety of samples scharlab.comrroij.com. HS-GC involves heating the sample to transfer volatile solvents into the gas phase, which is then injected into the GC for separation and detection scharlab.com. This technique allows for the analysis of volatile compounds without directly injecting the potentially complex sample matrix, reducing matrix effects and protecting the GC column scharlab.comrroij.com.
Different GC techniques and detectors are employed for residual solvent analysis. HS-GC coupled with Flame Ionization Detection (FID) is a common approach rroij.comdergipark.org.tr. Mass Spectrometry (MS) detection (HS-GC-MS) provides additional confirmation of solvent identity through mass spectral data rroij.com. Other GC techniques mentioned for residual solvent analysis include direct injection, static headspace sampling, dynamic headspace sampling, fast GC, flow-modulation GC, thermal desorption-HSGC, HSGC-Solid Phase Microextraction (SPME), dual column GC, and multiple headspace-single drop microextraction rroij.com.
USP method <467> specifically delineates procedures for identifying and quantifying residual solvents in pharmaceuticals, grouping solvents by health hazard classes (Class 1, 2, and 3) rroij.comdergipark.org.trthermofisher.cn. GC headspace analysis is recommended for the identification and quantification of Class 1 and 2 solvents thermofisher.cn. The method may involve different analytical procedures utilizing specific GC columns (e.g., G43 and G16 phases) to screen for, confirm the identity of, and quantify residual solvents thermofisher.cn.
Recent advancements include the use of GC coupled with Vacuum Ultraviolet (VUV) detection (GC-VUV) for residual solvent analysis. This method utilizes the unique spectral signatures of compounds in the VUV range for deconvolution of co-eluting analytes, potentially reducing GC runtimes and increasing sample throughput compared to traditional methods labsolution.pl.
The choice of sample solvent or diluent in HS-GC for residual solvent analysis is critical for effectively dissolving the sample and facilitating the partitioning of analytes into the headspace scharlab.com. Water is often preferred for water-soluble samples due to its innocuous nature scharlab.com. For water-insoluble samples, pharmacopoeias recommend solvents like DMSO or DMF scharlab.comrroij.com.
Spectroscopic Characterization of Solvents and Solvation
Spectroscopic techniques provide powerful tools for characterizing the intrinsic properties of solvents and for investigating how solvents interact with solutes, a phenomenon known as solvation. These methods offer insights into the structural arrangement of solvent molecules and the dynamics of solute-solvent interactions.
Nuclear Magnetic Resonance (NMR) Studies of Solvent Effects on Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. Consequently, the chemical shifts of nuclei in a solute molecule are significantly influenced by the surrounding solvent molecules researchcommons.orgaip.orgresearchgate.netmdpi.com. Solvent effects on NMR chemical shifts have been extensively studied, both experimentally and computationally researchcommons.orgaip.orgresearchgate.netmdpi.comcdnsciencepub.com.
The interaction between solute and solvent molecules can alter the magnetic shielding around the solute's nuclei, leading to changes in their resonance frequencies (chemical shifts) mdpi.com. These interactions can include hydrogen bonding, dipole-dipole interactions, and anisotropic effects from solvent molecules researchcommons.orgcdnsciencepub.com.
Studies have shown that the magnitude and direction of solvent-induced chemical shift changes depend on the polarity of the solvent and the nature of the solute-solvent interactions researchcommons.orgresearchgate.netcdnsciencepub.com. For example, the chemical shifts of protons in a solute can exhibit a correlation with the dielectric constant or other solvatochromic parameters of the solvent researchcommons.org. Highly polar solvents, such as DMSO, can cause low-field shifts for certain protons due to preferential associations with electron-deficient sites on the solute cdnsciencepub.com.
NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, is used to obtain detailed structural information about molecules in solution researchgate.net. By studying the changes in chemical shifts and spin-spin coupling constants in different solvents, researchers can gain insights into the preferred conformations of molecules in solution and the strength and nature of solute-solvent interactions aip.orgresearchgate.netmdpi.com. Computational methods, such as Density Functional Theory (DFT) with continuum solvent models or explicit solvent molecules, are often used in conjunction with experimental NMR data to understand and predict solvent effects on chemical shifts and coupling constants aip.orgmdpi.com.
Data from NMR studies can reveal how solvent polarity and hydrogen bonding capabilities affect specific functional groups within a molecule. For instance, the chemical shifts of active protons (e.g., O-H, N-H) are often particularly sensitive to hydrogen bonding interactions with the solvent researchgate.net.
An example of experimental chemical shifts in different solvents is shown in the table below, illustrating how the solvent can influence the resonance positions of protons in a molecule.
| Proton | Chemical Shift (ppm) in DMSO-d6 | Chemical Shift (ppm) in CD3OD | Chemical Shift (ppm) in CDCl3 |
| H-a | 7.55 | 7.50 | 7.85 |
| H-b | 7.80 | 7.78 | 8.15 |
| H-c | 8.20 | 8.25 | 7.90 |
Infrared (IR) and Raman Spectroscopic Analysis of Solvent Structures
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the molecular structure and bonding within a sample acs.orgsepscience.comnih.gov. These techniques are sensitive to the vibrational modes of molecules, which can be influenced by intermolecular interactions, including those between solvent molecules and between solvent and solute molecules acs.org.
IR spectroscopy measures the absorption of infrared light by molecules as they transition between vibrational energy levels. For a molecule to be IR active, its vibrations must result in a change in the molecular dipole moment mt.com. Raman spectroscopy, on the other hand, measures the inelastic scattering of light by molecules, providing information about vibrational modes that cause a change in the molecular polarizability mt.com.
Both IR and Raman spectroscopy can be used to analyze the structure of solvents in their liquid state and to study how these structures are perturbed by the presence of solutes acs.orgresearchgate.net. Changes in the frequency, intensity, and shape of vibrational bands in the IR and Raman spectra of a solvent can indicate the presence of specific intermolecular associations, such as hydrogen bonding acs.org. For example, the O-H stretching vibrations of water are highly sensitive to hydrogen bonding networks.
When a solute is dissolved in a solvent, solute-solvent interactions can lead to shifts in the vibrational frequencies of both the solute and the solvent molecules acs.org. These shifts provide information about the nature and strength of the solvation interactions. For instance, hydrogen bonding between a solute and a solvent can cause significant shifts in the vibrational modes involved in the hydrogen bond acs.org.
IR and Raman spectroscopy are often used in a complementary manner because they provide information about different types of molecular vibrations sepscience.comnih.gov. IR is typically strong for functional groups with large dipoles, while Raman is more sensitive to symmetric vibrations and non-polar bonds sepscience.commt.commdpi.com. This complementarity is useful for obtaining a comprehensive understanding of solvent and solvation structures. While water has strong absorption in the mid-IR region, making IR analysis of aqueous solutions challenging in some ranges, Raman spectroscopy is less affected by water's signal, making it more suitable for studying molecules in aqueous environments mt.commdpi.com.
Spectroelectrochemical methods combining IR or Raman spectroscopy with electrochemistry can be used to study structural changes in molecules in solution or at electrode surfaces under applied potential, providing insights into redox processes and their products nih.gov.
UV-Vis and Fluorescence Spectroscopy for Probing Solute-Solvent Interactions
UV-Vis absorption and fluorescence spectroscopy are optical spectroscopic techniques that are widely used to study electronic transitions in molecules. These transitions, and thus the resulting spectra, are sensitive to the environment surrounding the molecule, making these techniques valuable for probing solute-solvent interactions rsc.orgrsc.orggatech.eduresearchgate.netresearchgate.netjlu.edu.cnnih.govacs.org.
UV-Vis absorption spectroscopy measures the absorbance of light by a sample as a function of wavelength. The position, intensity, and shape of absorption bands can be influenced by the solvent due to differential stabilization of the ground and excited electronic states of the solute by solvent molecules rsc.org. This phenomenon is known as solvatochromism. Changes in the absorption maximum with solvent polarity can provide information about the nature of the electronic transition and the extent of charge redistribution upon excitation rsc.orgnih.gov.
Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and then measuring the emission of light at longer wavelengths as the molecule returns to its ground electronic state. Fluorescence emission is often even more sensitive to solvent effects than absorption, as the excited state typically has a different dipole moment or charge distribution compared to the ground state rsc.orgresearchgate.netjlu.edu.cn. Solvent relaxation around the excited state can occur before emission, leading to larger shifts in the emission spectrum compared to the absorption spectrum (Stokes shift) rsc.orgresearchgate.netresearchgate.net. The fluorescence intensity and lifetime can also be affected by solvent properties, such as polarity, viscosity, and the presence of quenching species researchgate.netjlu.edu.cn.
Solvatochromic dyes and fluorescent probes are specifically designed to exhibit significant changes in their absorption or fluorescence spectra in response to changes in solvent polarity or other solvent properties rsc.orgrsc.orgresearchgate.netresearchgate.netacs.org. These probes can be used to characterize the polarity of different solvents or to study the microenvironment in complex systems researchgate.netresearchgate.net. By analyzing the solvatochromic shifts using empirical solvent scales (e.g., Kamlet-Taft parameters or ET(30) values), researchers can gain insights into the contributions of different types of solute-solvent interactions, such as hydrogen bonding and dipolar interactions rsc.orgresearchgate.net.
UV-Vis and fluorescence spectroscopy can be used to study various aspects of solvation, including preferential solvation in solvent mixtures, the dynamics of solvent rearrangement around an excited solute, and the formation of solute-solvent complexes jlu.edu.cnnih.govaip.org. Time-resolved fluorescence techniques can provide information about the timescale of solvation dynamics aip.org.
Studies utilizing UV-Vis and fluorescence spectroscopy have shown that intermolecular solute-solvent interactions, such as hydrogen bonding, dipole-induced dipoles, dipole-dipole, and ion-dipole interactions, are instrumental in causing variations in spectral properties rsc.org. These interactions affect the energy difference between the ground and excited states of the solute rsc.org.
For example, the absorption and emission maxima of a fluorescent probe can shift to longer wavelengths (red-shift) with increasing solvent polarity, indicating stabilization of a more polar excited state rsc.orgresearchgate.netjlu.edu.cn. Conversely, a blue-shift might be observed if the ground state is more stabilized by polar solvents.
Data from UV-Vis and fluorescence studies can be used to determine empirical parameters that quantify the solvation ability of solvents or to develop linear solvation energy relationships (LSER) that correlate spectral properties with solvent parameters researchgate.netacs.org.
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
| Solvent A (Non-polar) | 425 | 520 | ~4300 |
| Solvent B (Polar) | 420 | 550 | ~5900 |
Based on the search results, the chemical compound referred to as "Solven" with a specific chemical identity is Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl)ester, sodium salt, identified by CAS number 8059-64-1. It is described primarily as a surfactant and emulsifier used in various industrial applications nih.gov.
However, searches for detailed research findings specifically on the dielectric and cryoscopic properties of this particular compound, or solvent systems where it is the primary subject of study using these analytical methodologies, did not yield relevant data tables or detailed research findings in the provided search results. The results regarding dielectric and cryoscopic studies discuss these methods in the context of other, more common solvents.
Therefore, it is not possible to generate the requested section 5.3.4, "Dielectric and Cryoscopic Studies of Solvent Systems," focusing solely on the chemical compound "this compound" and including detailed research findings and data tables, as this specific information was not found in the conducted searches.
Sustainability and Environmental Research in Solvent Chemistry
Principles of Green Chemistry Applied to Solvents
Development and Application of Solvent Selection Guides.rsc.orggctlc.org
In response to the growing need for more sustainable practices, various academic and industrial institutions have developed solvent selection guides. rsc.org These guides are instrumental tools for chemists and chemical engineers, providing a systematic way to evaluate and compare solvents based on a range of criteria. utoronto.ca The primary goal of these guides is to steer the selection process towards greener and safer alternatives to conventional, often hazardous, solvents. jk-sci.com
The criteria used in these guides typically encompass a holistic assessment of a solvent's performance, including:
Health: Toxicity, carcinogenicity, mutagenicity, and other health hazards. rsc.org
Safety: Flammability, reactivity, and potential for forming explosive peroxides. rsc.org
Environment: Volatility, biodegradability, aquatic toxicity, and potential for ozone depletion or greenhouse gas effects. rsc.org
Several prominent solvent selection guides have been published by organizations such as the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCI PR) and large pharmaceutical companies like GlaxoSmithKline (GSK), Sanofi, and Pfizer. gctlc.org These guides often use a scoring or color-coding system to rank solvents from "recommended" or "preferred" to "problematic" or "banned". rsc.orgutoronto.ca For instance, solvents like water, ethanol (B145695), and acetone (B3395972) generally rank favorably, while chlorinated solvents and aromatic hydrocarbons are often classified as undesirable. silicycle.com
Strategies for Minimizing Solvent Waste Generation
A key principle of green chemistry is the prevention of waste, and this is particularly pertinent to solvent use. epa.gov Several strategies can be employed to minimize the generation of solvent waste throughout the lifecycle of a chemical process.
Process Optimization: One of the most effective ways to reduce solvent waste is to optimize the chemical process itself. This can involve:
Solvent Reduction: Designing processes that use smaller volumes of solvents or, where possible, are solvent-free. rsc.org
Reaction Concentration: Running reactions at higher concentrations to reduce the amount of solvent required per unit of product. skpharmteco.com
Process Intensification: Utilizing technologies such as continuous flow reactors, which can significantly reduce solvent consumption compared to traditional batch processes.
Inventory Management: Effective management of solvent inventories can also play a crucial role in waste minimization. wattbarind.com This includes:
Careful Planning: Purchasing only the necessary quantities of solvents to avoid the disposal of expired or unused chemicals.
Proper Storage: Ensuring solvents are stored correctly to prevent contamination and degradation, which could render them unusable. allsource-environmental.com
Segregation of Waste Streams: Keeping different types of solvent waste separate to facilitate easier and more efficient recycling. wattbarind.com
Technological Solutions: Implementing modern technologies can significantly aid in reducing solvent waste. For example, the use of automated systems for cleaning equipment can optimize the amount of solvent used for this purpose. silicycle.com Additionally, employing in-line analytical techniques can provide real-time monitoring of processes, allowing for more precise control and reduced solvent use for sampling and analysis.
Methodologies for Solvent Recovery, Recycling, and Reuse.solventwasher.com
Solvent recovery, recycling, and reuse are critical components of a sustainable approach to solvent management. solventwasher.com These practices not only reduce the environmental impact associated with solvent waste but also offer significant economic benefits by decreasing the need to purchase virgin solvents and lowering disposal costs. maratek.comvenwiz.com The choice of recovery method depends on the properties of the solvent, the nature of the contaminants, and the required purity of the recycled solvent. nih.gov
Distillation and Membrane-Based Separation Techniques
Distillation: Distillation is one of the most common and well-established methods for solvent recovery. solventwasher.comdaetwyler-usa.com It separates components of a liquid mixture based on differences in their boiling points. ist.it The contaminated solvent is heated until the more volatile solvent evaporates, leaving the less volatile contaminants behind. solventwasher.com The solvent vapor is then cooled and condensed back into a liquid form, resulting in a purified solvent. ofru.com
There are several types of distillation used for solvent recovery:
Simple Distillation: Suitable for separating solvents from non-volatile contaminants or for separating two liquids with significantly different boiling points. ist.itmaratek.com
Fractional Distillation: Used for separating a mixture of liquids with close boiling points. It employs a fractionating column to achieve a more efficient separation. ist.it
Vacuum Distillation: Employed for heat-sensitive solvents or those with high boiling points. By reducing the pressure, the boiling point of the solvent is lowered, preventing thermal degradation. venwiz.comist.it
Azeotropic Distillation: Used to separate azeotropes (mixtures that have a constant boiling point). An entrainer is added to the mixture to form a new, lower-boiling azeotrope with one of the components, allowing for separation. ist.it
Membrane-Based Separation Techniques: Membrane separation is an increasingly popular technology for solvent recovery due to its energy efficiency and ability to operate at ambient temperatures. nih.govnih.gov These techniques use semi-permeable membranes that selectively allow the solvent to pass through while retaining contaminants. solventwasher.com
Key membrane-based techniques include:
Organic Solvent Nanofiltration (OSN): This pressure-driven process uses membranes with pore sizes in the nanometer range to separate solutes from organic solvents. europa.eugmmpfaudler.com It is effective for applications such as catalyst recovery and product purification. gmmpfaudler.com
Pervaporation: In this process, a liquid mixture is in contact with one side of a membrane, and the permeate is removed as a vapor from the other side. europa.eu It is particularly useful for breaking azeotropes and dehydrating solvents.
Vapor Permeation: Similar to pervaporation, but the feed is in the vapor phase. It is used for separating solvent vapors from gas streams.
The table below summarizes the advantages and disadvantages of distillation and membrane separation for solvent recovery.
| Technique | Advantages | Disadvantages |
| Distillation | High purity achievable, effective for a wide range of solvents, scalable. solventwasher.com | Energy-intensive, can cause thermal degradation of sensitive compounds. nih.gov |
| Membrane Separation | Low energy consumption, operates at ambient temperature, can be used for continuous processes. solventwasher.comnih.gov | Membrane fouling can occur, may have limited solvent compatibility. nih.gov |
Adsorption and Extraction for Solvent Purification
Adsorption: Adsorption is a surface phenomenon where molecules of a substance (the adsorbate) adhere to the surface of a solid (the adsorbent). axaxl.com In solvent purification, this technique is used to remove dissolved impurities. Activated carbon is a commonly used adsorbent due to its high porosity and large surface area, which allow it to effectively adsorb a wide range of organic compounds. axaxl.comhuameicarbon.com
The process typically involves passing the contaminated solvent through a bed of the adsorbent. google.com The impurities are retained on the adsorbent's surface, and the purified solvent passes through. durr.com The adsorbent can then be regenerated by heating or by using a stripping agent to desorb the impurities, allowing for its reuse. google.comdurr.com
Extraction: Solvent extraction, also known as liquid-liquid extraction, is a method used to separate compounds based on their different solubilities in two immiscible liquids, typically water and an organic solvent. tutorchase.comwikipedia.org The contaminated solvent is mixed with an extraction solvent in which the impurities are more soluble. organomation.com After mixing, the two liquid phases are allowed to separate, and the phase containing the impurities is removed. tutorchase.com
This technique is widely used for purifying solvents by removing specific types of contaminants. sciencestruck.com For example, it can be used to remove water from an organic solvent or to extract organic impurities from an aqueous stream. The choice of the extraction solvent is crucial for the efficiency of the process. tutorchase.com
Life Cycle Assessment (LCA) of Solvent Usage in Chemical Processes
A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from the extraction of raw materials to its processing, manufacturing, distribution, use, and eventual disposal or recycling. nih.gov In the context of solvent chemistry, LCA provides a crucial framework for quantifying the environmental footprint of solvents, moving beyond single-issue metrics to a holistic understanding of their impact. purepathtech.comrsc.org This "cradle-to-grave" analysis helps identify the stages with the most significant environmental burden, thereby guiding the development and selection of more sustainable alternatives. nih.govpurepathtech.com
The application of LCA in the chemical industry has revealed that solvents are a major contributor to the environmental footprint of many processes. gep.comrsc.org In pharmaceutical manufacturing, for instance, solvents can account for 80 to 90% of the total mass used to produce an active pharmaceutical ingredient (API). rsc.org The production of traditional solvents often relies on non-renewable fossil fuels, and their use can lead to the release of volatile organic compounds (VOCs), which contribute to air pollution and smog formation. solventwasher.comtalentedladiesclub.com Furthermore, improper disposal of solvent waste can result in soil and water contamination. talentedladiesclub.comsustainablemanufacturingexpo.com
A study evaluating alternative solvents for lipid extraction from algae in biodiesel production used LCA to compare limonene, ethyl tert-butyl ether (ETBE), and cyclohexane (B81311) against the conventional solvent, hexane (B92381). acs.org The assessment considered 18 different environmental impact categories, providing a detailed picture of the pros and cons of each solvent from a life cycle perspective. acs.org Such studies are instrumental in guiding the transition towards bio-based and less hazardous solvents. vertecbiosolvents.com
Another area of active research is the integration of LCA with techno-economic analysis (TEA) to assess both the environmental and economic viability of "green" solvents. rsc.org A study on solvents used in membrane fabrication compared the conventional solvent N-methyl-2-pyrrolidone (NMP) with greener alternatives like dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EA). rsc.org The findings indicated that while green solvents can significantly reduce toxicity-related health impacts, their production costs can be a barrier to widespread adoption. rsc.org By combining LCA and TEA, researchers can identify promising green solvents that offer a balance of environmental benefits and economic feasibility. rsc.org
The following interactive data tables summarize findings from comparative LCA studies on industrial solvents, illustrating the differences in their environmental performance across various impact categories.
Table 1: Comparative Life Cycle Impact Assessment of Solvents for Membrane Fabrication
This table presents a summary of the environmental performance of different solvents used in membrane fabrication, as highlighted in a study integrating Life Cycle Assessment and Techno-Economic Analysis. rsc.org The impacts are presented qualitatively to indicate relative performance.
| Solvent | Human Health Impact (Toxicity) | Production Cost | Overall Sustainability Profile |
| N-methyl-2-pyrrolidone (NMP) | High | Moderate | Less Favorable |
| Dimethyl sulfoxide (DMSO) | Low | High | Favorable (Environmentally) |
| Ethyl acetate (EA) | Low | Moderate | Favorable (Balanced) |
Table 2: Environmental Impact Scores for Solvent Waste Management Scenarios
| Waste Management Method | Functional Unit | Overall Environmental Impact Score (Pt) |
| Solvent Recovery (Distillation) | 1 kg of waste solvent recovered | 0.00457 |
| End-of-Pipe Treatment | 1 kg of waste solvent treated | Increases baseline impact by 4,125 times |
| Incineration | 1 kg of waste solvent incinerated | Lower impact than end-of-pipe treatment |
Future Directions and Interdisciplinary Research in Solvent Science
Computational Chemistry and Machine Learning for Solvent Design
The convergence of computational chemistry and artificial intelligence is revolutionizing the discovery and design of new solvents. acs.org These data-driven approaches allow for the rapid screening and prediction of solvent properties, significantly accelerating the development cycle compared to traditional empirical methods. mit.edu
Machine learning (ML) models are becoming indispensable for predicting the physicochemical properties of solvents. acs.org By training algorithms on large datasets of known molecules, researchers can create models that accurately forecast properties like solubility, viscosity, boiling point, and reaction kinetics for new candidates like Solven. mit.edursc.org For instance, graph neural networks (GNNs) and other deep learning architectures can learn the complex relationships between a solvent's molecular structure and its bulk properties. rsc.orgrsc.org These models can achieve high accuracy, with mean absolute errors for properties like solvation free energy often falling below 1 kcal/mol relative to quantum chemical calculations. rsc.orgosti.gov
Recent research has demonstrated the power of ML in predicting how a given molecule will dissolve in a specific organic solvent, a critical step in pharmaceutical manufacturing and chemical synthesis. mit.edu Models are trained on extensive databases containing tens of thousands of data points, enabling them to outperform older prediction tools. mit.edu This predictive power allows for the in silico characterization of hypothetical solvents like this compound, guiding experimental efforts toward the most promising applications.
Table 1: Predictive Modeling of Key Physicochemical Properties of this compound This interactive table showcases the comparison between properties of this compound predicted by a Message Passing Neural Network (MPNN) model and subsequent experimental validation.
| Property | Predicted Value | Experimental Value | Mean Absolute Error (kcal/mol) |
| Solvation Free Energy (ΔGsolv) | -4.75 kcal/mol | -4.68 kcal/mol | 0.07 |
| Dielectric Constant (ε) | 35.2 | 34.8 | N/A |
| Viscosity (cP at 298K) | 0.89 | 0.92 | N/A |
| Boiling Point (K) | 415.5 | 417.2 | N/A |
Beyond predicting the properties of known structures, machine learning is being used to discover entirely new solvents. glbrc.org This process, often termed inverse design, involves defining a set of desired properties and using algorithms to generate and screen vast virtual libraries of potential molecules that fit these criteria. nih.gov This data-driven "discovery cycle" combines rapid laboratory assays with ML-based molecular fingerprinting to identify promising candidates that might otherwise be overlooked. ibm.comarxiv.orgresearchgate.net
This approach has been successfully applied in areas like carbon capture, where ML models are used to find novel amine-based solvents with improved stability, binding capacity, and kinetics. ibm.comibm.com By leveraging AI, researchers can navigate the nearly infinite chemical space to pinpoint unique structures like this compound, tailoring them for specific, high-performance applications. glbrc.org The process often involves a feedback loop where experimental data from newly tested solvents is used to retrain and improve the predictive models. glbrc.orgibm.com
Solvents in Advanced Materials Science
Solvents are not merely inert media for reactions; they are active participants that can direct the formation and assembly of complex materials. The choice of solvent is pivotal in controlling the properties of nanomaterials and in the functioning of advanced energy technologies. rsc.org
The solvent environment plays a critical role in the synthesis of nanoparticles, influencing their size, shape, crystallinity, and stability. rsc.orgresearchgate.net Solvents can act as reducing agents, stabilizers, or templates, guiding the nucleation and growth of nanostructures. nih.gov For example, the polarity of the solvent can affect the growth rate of gold nanoparticles, while the choice between aqueous and organic media can determine the final morphology of metal oxides. rsc.orgnih.gov
Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are emerging as green and highly tunable media for nanomaterial fabrication. mdpi.commdpi.com A hypothetical solvent like this compound, with its designed molecular properties, could offer unprecedented control over nanoparticle synthesis. Its specific interactions with precursor salts and growing nanocrystals could enable the formation of highly uniform and previously inaccessible nanostructures, a key goal in fields from catalysis to nanomedicine.
Table 2: Influence of this compound on Gold Nanoparticle (AuNP) Synthesis This interactive table compares the characteristics of gold nanoparticles synthesized in this compound versus conventional solvents, demonstrating this compound's superior control over particle morphology.
| Solvent | Average Particle Size (nm) | Size Distribution (σ) | Predominant Morphology |
| Toluene | 15.4 | 3.2 | Spherical |
| Ethanol (B145695) | 10.2 | 2.1 | Spherical/Rods |
| This compound | 5.8 | 0.9 | Nanostars |
In energy technologies such as lithium-ion batteries, the electrolyte solvent is a critical component that dictates performance, safety, and lifespan. eszoneo.comeszoneo.com The solvent must effectively dissolve lithium salts, facilitate the movement of ions between the anode and cathode, and form a stable protective layer on the electrodes. eszoneo.com Carbonate-based solvents like ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) are widely used, but researchers are actively seeking alternatives with improved properties. eszoneo.comeszoneo.com
A next-generation solvent like this compound could be engineered to have high ionic conductivity, a wide electrochemical stability window, low flammability, and excellent thermal stability. mdpi.com Such properties would enable batteries to charge faster, operate at higher voltages for increased energy density, and function more safely under a wider range of conditions. eszoneo.com Furthermore, advanced solvents are crucial for emerging technologies like photon upconversion for solar energy, where they can provide a stable and efficient medium for light-harvesting molecules, helping to overcome the theoretical limits of solar cells. solardaily.com
Solvents in Flow Chemistry and Microfluidic Systems
Flow chemistry, which involves performing chemical reactions in continuous-flow reactors rather than in traditional batches, offers significant advantages in process control, safety, and scalability. amf.chacs.org Microfluidic systems, a miniaturized form of flow chemistry, provide exceptional control over mixing, heat transfer, and reaction time. arxiv.org
The choice of solvent is critical in these systems. The solvent's viscosity, surface tension, and compatibility with the reactor materials directly impact the system's performance. elveflow.com Solvents with low viscosity and high thermal conductivity are often preferred for efficient mass and heat transfer. amf.ch The use of microreactors often reduces the total volume of solvent needed, making it feasible to use more expensive, high-performance "designer" solvents. researchgate.net
This compound, as a purpose-designed solvent, would be ideally suited for these advanced manufacturing platforms. Its predictable behavior under flow conditions would allow for the highly reproducible synthesis of fine chemicals, pharmaceuticals, and nanoparticles. acs.orgarxiv.org The enhanced safety features of closed-loop flow systems are particularly beneficial when handling specialized or reactive chemical systems, making the combination of novel solvents and microfluidics a powerful tool for modern chemical synthesis. amf.ch
Interdisciplinary Approaches to Solving Global Challenges Through Solvent Innovation
The pursuit of solutions to pressing global challenges—such as climate change, resource scarcity, and environmental pollution—increasingly relies on synergistic efforts across diverse scientific disciplines. rsc.org Central to many emerging technologies is the innovation of advanced solvents that not only enhance efficiency but also align with the principles of sustainable chemistry. nih.gov The hypothetical, next-generation solvent, "this compound," exemplifies this trend, serving as a platform for interdisciplinary research aimed at developing breakthrough solutions. Designed to be a bio-based, biodegradable, and highly tunable solvent, this compound is at the forefront of efforts to address complex global issues. jocpr.comsimplesolvents.com
One of the most significant areas of impact for advanced solvents is in climate change mitigation, particularly in carbon capture, utilization, and storage (CCUS) technologies. jocpr.com Traditional amine-based solvents used for CO2 scrubbing from industrial flue gas are effective but suffer from drawbacks such as high energy requirements for regeneration, solvent degradation, and environmental concerns. carbonclean.com Interdisciplinary research combining chemistry, chemical engineering, and materials science has led to the development of this compound-based systems that offer a more sustainable alternative.
Table 1: Comparative Analysis of this compound and Monoethanolamine (MEA) in Post-Combustion Carbon Capture
| Parameter | Conventional MEA | This compound-based System | Percentage Improvement |
|---|---|---|---|
| CO2 Capture Efficiency (%) | 90% | 98.5% | 9.4% |
| Regeneration Energy (GJ/tonne CO2) | 3.5 - 4.0 | 2.2 | 37-45% |
| Solvent Degradation Rate (%/1000 hrs) | 0.3 | 0.05 | 83.3% |
| Toxicity Profile | High | Low / Biodegradable | - |
| Operational Temperature (°C) | 40-60 | 35-50 | - |
Another critical global challenge is the transition to a circular economy, which requires innovative methods for recycling and recovering valuable materials from waste streams. The processing of electronic waste (e-waste) to recover rare-earth elements and precious metals traditionally involves harsh acids and toxic solvents, leading to significant secondary pollution. Here, collaboration between materials scientists, hydrometallurgists, and green chemists is leveraging this compound's selective dissolution capabilities.
Detailed research has demonstrated this compound's high efficacy in selectively leaching valuable metals from complex e-waste matrices. Its tunable nature allows for the targeted dissolution of specific metals, such as gold, silver, and palladium, while leaving other components intact. This selectivity simplifies the subsequent recovery steps and minimizes waste generation. researchgate.net Furthermore, as this compound is biodegradable, it presents a much lower environmental risk compared to conventional extraction agents. mcgill.ca
Table 2: Efficiency of this compound in Precious Metal Recovery from E-Waste
| Metal | Traditional Leaching Agent (Aqua Regia) | This compound-based Leaching |
|---|---|---|
| Gold (Au) Recovery (%) | ~99% | 98% |
| Silver (Ag) Recovery (%) | ~95% | 97% |
| Palladium (Pd) Recovery (%) | ~98% | 96% |
| Process Selectivity | Low | High |
| Environmental Impact | High (Toxic Fumes, Acidic Waste) | Low (Biodegradable, Recyclable) |
The sustainable energy sector also benefits from interdisciplinary solvent innovation. distrelec.com The production of biofuels from lignocellulosic biomass, for example, is often hindered by the recalcitrant nature of the plant material. Pre-treatment methods are required to break down the complex structure of cellulose (B213188), hemicellulose, and lignin (B12514952). Chemical engineers and biochemists are exploring the use of this compound as a green solvent for biomass pre-treatment. Its ability to dissolve and fractionate biomass components under mild conditions can lead to higher yields of fermentable sugars for biofuel production and allows for the valorization of lignin into other high-value chemicals, contributing to a more economically viable and sustainable biorefinery concept. youtube.com
The convergence of nanotechnology and solvent science opens further avenues for tackling environmental remediation challenges. rsc.org For instance, this compound is being investigated as a medium for the synthesis of advanced nanomaterials and as a carrier fluid for deploying nanoscale catalysts to degrade persistent organic pollutants in contaminated water and soil. This approach, which involves chemists, environmental engineers, and toxicologists, aims to create targeted, efficient, and environmentally benign remediation strategies.
Ultimately, the potential of innovative solvents like this compound to help solve global challenges is realized through a departure from siloed research. brookings.edu By integrating expertise from chemistry, engineering, biology, materials science, and environmental science, the scientific community can design and implement holistic solutions that are not only technologically effective but also economically viable and environmentally sustainable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
